Home > Products > Screening Compounds P41839 > N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide -

N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Catalog Number: EVT-3879196
CAS Number:
Molecular Formula: C22H21BrN2O3S
Molecular Weight: 473.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide []

  • Compound Description: This compound represents a class of 2-substituted 5-nitroimidazole derivatives. The research highlights a novel method to synthesize such derivatives using TDAE (tetrakis(dimethylamino)ethylene) methodology, emphasizing the ability to introduce diverse electrophiles at the 2-position of the 5-nitroimidazole scaffold. []

2. 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide []

  • Compound Description: This compound is a simple acetamide derivative. The study focuses on its crystal structure, highlighting the presence of N—H⋯O hydrogen bonds and weak C—H⋯O and C—H⋯F interactions within its crystal lattice. []

3. SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide] []* Compound Description: SR147778 is identified as a potent and selective antagonist of the CB1 cannabinoid receptor. It exhibits nanomolar binding affinity for both rat and human CB1 receptors and demonstrates oral bioavailability in preclinical models. []* Relevance: This compound shares the 4-bromophenyl moiety with N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Although the core structures differ significantly, the presence of this shared substituent may warrant further investigation into potential, albeit likely weak, interactions with cannabinoid receptors for the target compound.

4. N-(4-Bromophenyl)furan-2-carboxamide []* Compound Description: This compound serves as a base structure for the synthesis of a series of N-(4-bromophenyl)furan-2-carboxamide analogues via Suzuki-Miyaura cross-coupling. Notably, it exhibits promising in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. []* Relevance: The core structure of N-(4-bromophenyl)furan-2-carboxamide is analogous to N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, with both sharing the N-(4-bromophenyl)carboxamide moiety. This structural similarity suggests a potential avenue for investigating the antibacterial properties of the target compound.

5. N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide []* Compound Description: Synthesized as a potential reverse transcriptase (RT) inhibitor of HIV-1, this compound incorporates a 1,2,4-triazole ring into its structure. []* Relevance: The presence of the N-(4-bromophenyl)acetamide fragment links this compound structurally to N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Although the target compound lacks the 1,2,4-triazole and cyclohexylmethyl moieties, exploring potential antiviral activity based on this structural similarity might be of interest.

Properties

Product Name

N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-ethylphenyl)acetamide

Molecular Formula

C22H21BrN2O3S

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C22H21BrN2O3S/c1-2-17-8-6-7-11-21(17)24-22(26)16-25(19-14-12-18(23)13-15-19)29(27,28)20-9-4-3-5-10-20/h3-15H,2,16H2,1H3,(H,24,26)

InChI Key

QTFAICRCKORVIQ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.